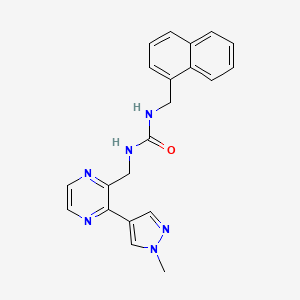

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-27-14-17(12-26-27)20-19(22-9-10-23-20)13-25-21(28)24-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,14H,11,13H2,1H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKVNEKBTYUOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is HPK1 (Hematopoietic Progenitor Kinase 1) . HPK1 is a kinase involved in various cellular processes, including immune response and cell growth.

Mode of Action

The compound acts as an inhibitor of HPK1 . By binding to the active site of the kinase, it prevents the phosphorylation of downstream targets, thereby modulating the activity of HPK1.

Biochemical Pathways

The inhibition of HPK1 affects several biochemical pathways. HPK1 is involved in the regulation of immune response and cell growth. Therefore, its inhibition can potentially impact these processes, although the exact downstream effects would depend on the specific cellular context.

Biological Activity

The compound 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Characteristics

This compound features a unique structural arrangement that includes:

- A pyrazole ring , which is known for its diverse biological activities.

- A pyrazine moiety , which can enhance interactions with biological targets.

- A naphthalene group , contributing to the compound's hydrophobic properties.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C18H16N6O |

| Molecular Weight | 332.367 g/mol |

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds containing pyrazole rings have shown efficacy against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

Case Study: Pyrazole Derivatives Against HSV

A study demonstrated that certain pyrazole derivatives reduced HSV plaque formation by up to 69% at specific concentrations . This suggests that the structural features of these compounds may enhance their antiviral efficacy.

Anticancer Properties

Pyrazole-containing compounds have also been investigated for their anticancer potential. The presence of the pyrazole ring in various derivatives has been linked to inhibition of cancer cell proliferation.

Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole derivative A | HT-29 | 15.3 | |

| Pyrazole derivative B | TK-10 | 12.7 | |

| 1-((3-(1-methyl-1H-pyrazol-4-yl)... | Various | TBD |

The mechanism by which This compound exerts its biological effects may involve:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes, modulating key biochemical pathways .

- Receptor Interaction : These compounds may interact with various receptors, influencing cellular signaling pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea. The compound has been shown to induce apoptosis in cancer cells through several mechanisms:

- Mechanism of Action : The compound interacts with specific cellular pathways that lead to mitochondrial dysfunction and activation of caspases, which are critical for the apoptotic process.

Case Study:

In vitro tests demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity in the low micromolar range.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Mechanism:

The anti-inflammatory activity is primarily attributed to the modulation of signaling pathways involved in inflammation, particularly those activated by lipopolysaccharide (LPS).

Case Study:

In controlled experiments, treatment with this compound resulted in a marked reduction in NO production in macrophages stimulated with LPS, suggesting its efficacy in modulating inflammatory responses.

Antimicrobial Properties

Research indicates that compounds with pyrazole and pyrazine moieties exhibit antimicrobial activity against various pathogens.

Mechanism:

The antimicrobial action is believed to stem from the ability of the compound to disrupt microbial cell membranes or interfere with essential metabolic processes.

Case Study:

A series of derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. Modifications at specific positions on the pyrazole ring significantly enhanced antimicrobial activity compared to unmodified versions.

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis via mitochondrial dysfunction | Significant cytotoxicity in various cancer cell lines (IC50 values < micromolar) |

| Anti-inflammatory Effects | Inhibits NO and TNF-alpha production | Reduced NO production in LPS-treated macrophages |

| Antimicrobial Properties | Disrupts microbial cell membranes | Enhanced activity against E. coli and S. aureus with structural modifications |

Q & A

Synthesis Optimization

Q: What synthetic strategies are recommended for preparing 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction conditions be optimized for higher yields? A:

- Curtius Reaction : Utilize 4-hydroxymethylpyrazole-3-carbonyl azides reacting with primary amines under reflux in anhydrous toluene (25 mL, 1 h), followed by solvent removal and recrystallization from EtOH–AcOH mixtures . Intramolecular cyclization may occur if amines are absent, forming pyrazolooxazinones, which can later react with amines to yield the urea derivative .

- Purification : Monitor reactions via thin-layer chromatography (TLC) and employ high-performance liquid chromatography (HPLC) for final purification .

- Optimization : Adjust solvent polarity (e.g., toluene vs. CHCl₃) and reflux duration (1–2 h) to suppress side reactions .

Crystallographic Challenges

Q: What challenges arise during crystallographic analysis of this compound, and how can they be addressed? A:

- Crystal Growth : The compound’s hydrophobicity and flexible naphthalenylmethyl group may hinder crystallization. Use mixed solvents (e.g., EtOH–AcOH) for slow evaporation .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Anisotropic displacement parameters improve model accuracy .

- Validation : Cross-validate results with PLATON to check for missed symmetry or disorder .

Biological Activity Profiling

Q: How should researchers design assays to evaluate this compound’s potential kinase inhibition or anti-inflammatory activity? A:

- Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2 or EGFR). Reference IC₅₀ values against known inhibitors like staurosporine .

- Anti-Inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages. Compare with celecoxib as a control .

- Dose-Response : Perform 8-point serial dilutions (0.1–100 µM) with triplicate measurements to ensure reproducibility .

Computational Modeling

Q: Which computational methods are suitable for predicting binding modes of this compound with biological targets? A:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase active sites (e.g., PDB: 1XKK). Parameterize the urea moiety with GAFF2 force fields .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond persistence .

- QSAR : Develop 2D/3D-QSAR models using MOE or RDKit to correlate substituent effects (e.g., pyrazine vs. pyridine) with activity .

Analytical Characterization

Q: What advanced techniques are critical for confirming the structure and purity of this compound? A:

- NMR : Acquire ¹H/¹³C NMR in DMSO-d₆ to resolve pyrazine (δ 8.5–9.0 ppm) and naphthalene (δ 7.2–8.0 ppm) signals. Use HSQC for carbon-proton correlation .

- HRMS : Confirm molecular weight (e.g., ESI-HRMS expected [M+H]⁺ at m/z 428.1825) with <2 ppm error .

- X-ray Diffraction : Resolve torsional angles between the pyrazine and naphthalene groups to confirm spatial arrangement .

Structure-Activity Relationship (SAR)

Q: How can systematic SAR studies be conducted to identify key functional groups driving bioactivity? A:

- Analog Synthesis : Replace naphthalen-1-ylmethyl with substituted benzyl groups (e.g., 4-fluorobenzyl) to assess hydrophobicity effects .

- Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., Cl) at the pyrazine 2-position to test π-stacking interactions .

- Urea Isosteres : Substitute urea with thiourea or cyanoguanidine to evaluate hydrogen-bonding requirements .

Stability and Degradation

Q: What protocols ensure stability assessment of this compound under physiological conditions? A:

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 h. Monitor degradation via HPLC .

- Plasma Stability : Incubate in human plasma (37°C, 1–24 h), precipitate proteins with acetonitrile, and quantify remaining compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.